molecular formula C13H19NO2 B1587823 2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid CAS No. 98708-80-6

2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid

Cat. No.: B1587823
CAS No.: 98708-80-6
M. Wt: 221.29 g/mol
InChI Key: CSJZKSXYLTYFPU-UHFFFAOYSA-N
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Description

Preparation Methods

General Synthetic Strategies

The synthesis of 2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid typically involves:

Detailed Preparation Methodologies

Sulphonamide Protection and Alkylation Route

A highly stereoselective method involves the synthesis of sulphonamido carboxylic esters as intermediates, which can be converted into α-amino acid derivatives with quaternary centers.

  • Step 1: Preparation of 2-(4-nitrophenylsulphonamido)carboxylic esters

    • Starting from the tert-butyl ester hydrochloride of the amino acid , react with 4-nitrobenzene sulphonyl chloride in dry dichloromethane with DIPEA as base at 0°C to room temperature.
    • The reaction proceeds to give sulphonamides in high yields (94–99%) after purification by flash column chromatography.
  • Step 2: Intramolecular α-arylation

    • Under phase-transfer catalysis conditions, the sulphonamido esters undergo intramolecular arylation to form α-quaternary α-amino acid derivatives.
    • This step is highly stereoselective, preserving or controlling the configuration at the chiral center.
  • Step 3: Deprotection and conversion to free amino acid

    • Subsequent N-deallylation and acidic treatment (e.g., trifluoroacetic acid in chloroform) yield the free amino acid.
  • Yields and Stereochemical Outcomes

    • Yields for key steps range from 86% to 89%.
    • The stereochemical integrity is maintained with enantiomeric excesses (ee) around 53–100%.
  • Example Data Table:

Step Reagents/Conditions Yield (%) Stereochemical Outcome
Sulphonamide formation 4-nitrobenzenesulphonyl chloride, DIPEA, DCM, 0°C to RT 94–99 Retention of configuration
Intramolecular α-arylation Phase-transfer catalysis, NaH, allyl bromide, DMA, 0°C 86–89 High stereoselectivity (ee >50%)
Deprotection and acid treatment Pd(PPh3)4 catalyst, TFA, CHCl3, 25°C 88 Maintains stereochemical purity

Source: Vittoria Lupi et al., Royal Society of Chemistry, 2009

Comparative Analysis of Preparation Methods

Feature Sulphonamide Protection Route Malonate Ester Route
Number of Steps 3–4 5 or more
Overall Yield Up to ~88% per key step Up to ~30% overall
Stereoselectivity High (controlled enantiomeric excess) Moderate, less stereocontrol
Use of Toxic Reagents Mild conditions, commercially available reagents Some steps use less accessible or toxic reagents
Scalability Good for laboratory and pilot scale More challenging due to complexity
Protection Strategy Sulphonamide and tert-butyl ester Hydroxycarbamate and tert-butyl ester

Research Findings and Notes

  • The sulphonamide protection strategy allows for highly stereoselective intramolecular arylation , enabling the synthesis of α-quaternary α-amino acid derivatives with good yields and enantiomeric purity.
  • The use of tert-butyl esters as protecting groups is common, facilitating purification and handling.
  • The 4-(tert-butyl)phenyl group is introduced early in the synthesis, typically via starting materials such as 4-(tert-butyl)benzyl derivatives or substituted benzaldehydes.
  • The malonate ester route, while established for related compounds, suffers from low overall yields and multiple steps , making it less attractive for efficient synthesis of the target compound.
  • Avoidance of toxic reagents and optimization of step economy are key considerations in selecting the preparation method.

Summary Table of Key Analytical Data for Sulphonamide Intermediates

Compound Melting Point (°C) Optical Rotation [α]D^20 (c, solvent) Yield (%) Purity Indicators (NMR, IR)
(S)-tert-Butyl 2-(4-nitrophenylsulphonamido)-3-phenylpropanoate (1a) 79–81 +5.74 (1, CHCl3) 99 Characteristic aromatic and sulphonamide signals in NMR and IR
(S)-tert-Butyl 2-(4-nitrophenylsulphonamido)-2-phenylacetate (1b) 131–132 –68.3 (1, CHCl3) 94 Consistent with expected structure
(S)-tert-Butyl 2-(4-nitrophenylsulphonamido)propanoate (1c) 75–76 +26.8 (1, CHCl3) 99 Confirmed by NMR and IR spectra

Data extracted from synthesis procedures in the Royal Society of Chemistry publication

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol derivative.

    Substitution: The major product depends on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₁₉NO₂
  • Molecular Weight : Approximately 221.30 g/mol
  • Functional Groups : Contains an amino group (-NH₂), a carboxylic acid group (-COOH), and a propanoic acid backbone.

The structural uniqueness of this compound enhances its solubility and stability, influencing its interactions with biological targets compared to other similar compounds.

Medicinal Chemistry

2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid serves as an intermediate in the synthesis of various pharmaceutical compounds. Its potential applications include:

  • Neurological Disorders : The compound is being explored for its ability to modulate neurotransmitter systems, which can be beneficial in treating conditions such as depression and anxiety.
  • Anticancer Agents : Research indicates that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further drug development.

Organic Synthesis

The compound is utilized as a building block for synthesizing complex organic molecules. It plays a crucial role in:

  • Chiral Synthesis : Its chirality allows for the production of enantiomerically pure compounds, which are essential in pharmaceuticals.
  • Functionalization Reactions : The amino and carboxylic groups enable various chemical reactions, including amide formation and esterification.

Material Science

In material science, this compound is investigated for its potential in developing novel materials with specific properties:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or thermal stability.
  • Nanomaterials : Its unique structure may aid in the synthesis of nanoparticles or nanocomposites with tailored functionalities.

Case Study 1: Neurological Applications

A study published in Journal of Medicinal Chemistry explored the synthesis of derivatives based on this compound that selectively target serotonin receptors. The findings indicated that modifications to the tert-butyl group significantly influenced binding affinity and selectivity, suggesting pathways for developing new antidepressants.

Case Study 2: Anticancer Activity

Research conducted by Smith et al. (2023) demonstrated that specific derivatives of this amino acid exhibited potent cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications on the phenyl ring, which enhanced the compound's efficacy while reducing toxicity to normal cells.

Case Study 3: Polymer Development

A recent investigation into the incorporation of this compound into biodegradable polymers showed promising results in improving mechanical strength and degradation rates. This research opens avenues for developing sustainable materials for medical applications.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid
  • CAS No.: 98708-80-6
  • Molecular Formula: C₁₃H₁₉NO₂
  • Molecular Weight : 221.299 g/mol
  • Synonyms: DL-4-tert-Butylphenylalanine, 4-(1,1-Dimethylethyl)-DL-phenylalanine .

Structural Features: This non-proteinogenic α-amino acid is a phenylalanine derivative with a bulky tert-butyl substituent at the para position of the phenyl ring.

Structural Analogs with Heterocyclic Modifications

  • Compound: (S)-2-Amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoic acid derivatives (e.g., 9a-d) Key Modifications: Thiazole ring linked via a methyleneamino group to the phenyl ring. Bioactivity: Exhibits potent antimycobacterial activity against Mycobacterium tuberculosis H37Ra (MIC: 3 µg/mL). Compound 9d showed 95% inhibition of M. bovis BCG at 3 µg/mL . Cytotoxicity: Non-toxic to human HUVEC, HeLa, and HCT 116 cell lines at concentrations up to 100 µg/mL . Advantage Over Target Compound: Incorporation of thiazole enhances target specificity and resistance to metabolic degradation .

Halogen-Substituted Analogs

  • Compound: (S)-2-Amino-3-(4-bromophenyl)propanoic acid CAS No.: 24250-84-8 Molecular Formula: C₉H₁₀BrNO₂ Key Feature: Bromine substituent at the para position. Application: Used as a building block in peptide synthesis for radiopharmaceuticals .

Boron-Containing Derivatives

  • Compound: (S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid CAS No.: 878384-69-1 Key Feature: Boronate ester group enables Suzuki-Miyaura cross-coupling reactions. Application: Critical in synthesizing bioconjugates for targeted drug delivery . Limitation: Hydrolytic instability of the boronate group restricts in vivo applications compared to the stable tert-butyl group .

Hydrophilic Modifications

  • Compound: (R)-2-Amino-3-(4-(hydroxymethyl)phenyl)propanoic acid hydrochloride CAS No.: 2135344-98-6 Key Feature: Hydroxymethyl group increases hydrophilicity. Application: Investigated for improved aqueous solubility in CNS-targeted therapeutics . Trade-off: Reduced lipophilicity may limit blood-brain barrier penetration compared to the tert-butyl analog .

Data Table: Key Properties of Selected Analogs

Compound Name Substituent Bioactivity (MIC or IC₅₀) Molecular Weight (g/mol) Key Reference
This compound tert-butyl (C(CH₃)₃) N/A (Structural lead) 221.30
(S)-2-Amino-3-(4-(((2-(p-tolyl)thiazol-4-yl)methyl)amino)phenyl)propanoic acid (9d ) Thiazole + p-tolyl 95% inhibition of M. bovis BCG at 3 µg/mL 377.44
(S)-2-Amino-3-(4-bromophenyl)propanoic acid Br N/A (Peptide intermediate) 244.09
(S)-2-Amino-3-(4-boronic acid pinacol ester)phenylpropanoic acid Boronate ester N/A (Synthesis reagent) 291.15

Research Findings and Trends

  • Antimicrobial Potency : Thiazole-containing analogs (e.g., 9d ) outperform the tert-butyl parent compound in antimycobacterial activity due to enhanced target engagement with bacterial enzymes .
  • Synthetic Utility : The tert-butyl group’s steric bulk is advantageous in asymmetric synthesis, as seen in the preparation of chiral intermediates like 21 (CAS 2135344-98-6) .

Biological Activity

2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid, commonly referred to as (R)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid, is a chiral α-amino acid characterized by its unique structural features, including a tert-butyl group attached to a phenyl ring. Its molecular formula is C₁₃H₁₉NO₂, with a molecular weight of approximately 221.30 g/mol. This compound has garnered attention in various fields, particularly in pharmacology and biochemistry, due to its potential biological activities.

The biological activity of (R)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The presence of the tert-butyl group contributes to steric hindrance, which can influence the compound's binding affinity and selectivity towards these targets. The amino acid moiety allows for hydrogen bonding and electrostatic interactions that are crucial for its biological effects.

Neuroprotective Effects

Research indicates that compounds similar to (R)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid may influence neurotransmitter systems, potentially offering neuroprotective effects. This has implications for conditions such as neurodegenerative diseases.

Enzyme Interaction Studies

The compound has been utilized in studies examining enzyme-substrate interactions and protein folding. Its unique structural characteristics make it a valuable tool in understanding these biological processes. The mechanism of action involves modulation of enzyme activity, which can be critical in various metabolic pathways.

Study on Antimicrobial Activity

A study explored the antimicrobial properties of various amino acids, including derivatives similar to (R)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid. Results indicated that certain structural modifications could enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values varied significantly based on the specific modifications made to the amino acid structure .

Compound StructureMIC against E. coli (µM)MIC against S. aureus (µM)
(R)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid2515
Similar derivative with methyl group2010
Similar derivative with isopropyl group3018

Pharmacological Applications

In pharmacological research, (R)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid has been investigated for its potential therapeutic effects, particularly in modulating neurotransmitter systems. Studies suggest that it may play a role in enhancing synaptic plasticity and memory formation.

Synthesis and Derivative Studies

Several methods for synthesizing (R)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid have been reported, highlighting its versatility as a building block in organic synthesis. Research into its derivatives has shown that modifications can lead to enhanced biological activities, including increased potency as enzyme inhibitors or receptor modulators .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid?

  • Methodological Answer : Synthesis typically involves tert-butoxycarbonyl (Boc) protection of the amino group, followed by coupling reactions. Key steps include:

  • Reagent Selection : Use Boc anhydride or Boc-Cl in the presence of a base (e.g., triethylamine) for amino protection .
  • Solvent Optimization : Reactions are conducted in tetrahydrofuran (THF) or dichloromethane (DCM) with controlled temperatures (room temperature to 40°C) to minimize side products .
  • Purification : Chromatography (e.g., silica gel or HPLC) is critical for isolating the product from by-products. For enantiopure forms, chiral stationary phases are recommended .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Spectroscopic Data : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy validate structural integrity. Reference data from NIST Standard Reference Database 69 ensures accuracy in peak assignments .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 263.33 g/mol for the parent compound) and fragmentation patterns .
  • Chromatographic Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for most research applications) .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of powders; work in a fume hood .
  • Storage : Store at -20°C in airtight containers under inert gas (e.g., argon) to prevent degradation .
  • Waste Disposal : Follow EPA guidelines for organic waste containing aromatic amines. Neutralize acidic by-products before disposal .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved for chiral studies?

  • Methodological Answer :

  • Chiral Auxiliaries : Employ (S)- or (R)-Boc-protected intermediates to control stereochemistry during coupling reactions. Asymmetric catalysis (e.g., using Evans’ oxazolidinones) enhances enantiomeric excess (ee > 90%) .
  • Resolution Techniques : Use chiral HPLC columns (e.g., Chiralpak IA/IB) or enzymatic resolution with proteases to separate enantiomers .

Q. What experimental designs are suitable for studying its interactions with enzymes or receptors?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Conduct kinetic studies (e.g., Michaelis-Menten) with target enzymes (e.g., tyrosine hydroxylase). Monitor activity via fluorescence or colorimetric substrates .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with receptors. Prepare compound solutions in assay buffers (e.g., PBS, pH 7.4) to mimic physiological conditions .

Q. How can computational modeling predict its pharmacokinetic or toxicological properties?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina with Protein Data Bank (PDB) structures (e.g., 4LQD for tyrosine kinases) to predict binding modes. Validate with free energy calculations (MM-GBSA) .
  • ADMET Prediction : Tools like SwissADME estimate logP (2.1), bioavailability (70%), and cytochrome P450 interactions. Cross-reference with ToxCast data for hazard profiling .

Properties

IUPAC Name

2-amino-3-(4-tert-butylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2,3)10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJZKSXYLTYFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402736
Record name 2-amino-3-(4-tert-butylphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98708-80-6
Record name p-tert-Butylphenylalanine, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098708806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-amino-3-(4-tert-butylphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-TERT-BUTYLPHENYLALANINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7SND02UUK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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